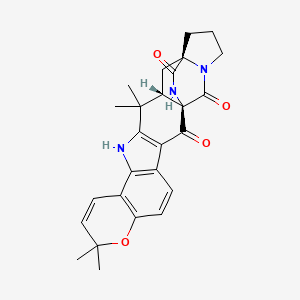

Notoamide I

Beschreibung

Contextualization within Fungal Indole Alkaloids

Notoamide I belongs to the notoamides, a class of prenylated indole alkaloids. ebi.ac.uknih.gov These natural products are isolated from fungi, particularly marine-derived Aspergillus species. ebi.ac.uknii.ac.jp Fungal indole alkaloids represent a large and continuously expanding group of secondary metabolites known for their structural complexity and diverse biological activities. ebi.ac.ukscite.ai The core chemical structure of notoamides is derived from the amino acids tryptophan and proline, combined with one or two isoprene units. ebi.ac.ukacs.org

A characteristic feature of many notoamides and related compounds is the presence of a bicyclo[2.2.2]diazaoctane core. ebi.ac.ukacs.orguniprot.org This intricate ring system is believed to be formed biosynthetically through a complex intramolecular Diels-Alder reaction. ebi.ac.ukresearchgate.net The notoamide family is closely related to several other groups of fungal indole alkaloids, including the brevianamides, paraherquamides, marcfortines, stephacidins, and asperparalines. ebi.ac.ukacs.orgnih.gov The significant structural diversity and varied biological activities of these compounds have made them attractive subjects for research and potential starting points for pharmaceutical development. ebi.ac.uk

Historical Perspective of Notoamide Family Discovery

The exploration of the notoamide family began as part of a broader search for pharmacologically active natural products from marine organisms. nii.ac.jp Researchers screening extracts from these organisms for cytotoxic activity isolated the first members of this class, notoamides A-D, from a culture of a marine-derived fungus, Aspergillus sp. nii.ac.jpnpatlas.org This fungus was originally found on the common mussel, Mytilus edulis, collected off the Noto Peninsula in Japan. nii.ac.jp During this initial investigation, other known compounds such as stephacidin A, sclerotiamide, and deoxybrevianamide E were also identified. nii.ac.jp

Following this initial discovery, the family of known notoamides has expanded significantly. Subsequent research on various Aspergillus species has led to the isolation and characterization of numerous other analogues, including notoamides F-K and notoamides O-R. researchgate.netacs.org The ongoing discovery of new notoamides, which now number around 50, highlights the rich chemical diversity within this family. nih.govresearchgate.net The unique structures and biosynthetic pathways of these compounds continue to be a significant focus of chemical and biological research. researchgate.netacs.org

Eigenschaften

Molekularformel |

C26H27N3O4 |

|---|---|

Molekulargewicht |

445.5 g/mol |

IUPAC-Name |

(1R,17S,19S)-9,9,16,16-tetramethyl-8-oxa-14,23,25-triazaheptacyclo[17.5.2.01,17.03,15.04,13.07,12.019,23]hexacosa-3(15),4(13),5,7(12),10-pentaene-2,24,26-trione |

InChI |

InChI=1S/C26H27N3O4/c1-23(2)10-8-13-15(33-23)7-6-14-17-19(27-18(13)14)24(3,4)16-12-25-9-5-11-29(25)22(32)26(16,20(17)30)28-21(25)31/h6-8,10,16,27H,5,9,11-12H2,1-4H3,(H,28,31)/t16-,25-,26+/m0/s1 |

InChI-Schlüssel |

CDJZXTFDGOKTOT-MEMLUFBQSA-N |

Isomerische SMILES |

CC1(C=CC2=C(O1)C=CC3=C2NC4=C3C(=O)[C@]56[C@H](C4(C)C)C[C@@]7(CCCN7C5=O)C(=O)N6)C |

Kanonische SMILES |

CC1(C=CC2=C(O1)C=CC3=C2NC4=C3C(=O)C56C(C4(C)C)CC7(CCCN7C5=O)C(=O)N6)C |

Synonyme |

notoamide I |

Herkunft des Produkts |

United States |

Biological Origand Isolation Methodologies

Fungal Producers of Notoamide I and Related Congeners.

Aspergillus Species: Primary Sources

This compound is a prenylated indole alkaloid, a class of complex chemical compounds produced by various fungi. The primary producers of this compound and its related congeners belong to the genus Aspergillus. Several species within this genus have been identified as sources of these intricate molecules.

Among the notable producers is Aspergillus sp. MF297-2 , a marine-derived fungus from which notoamides A-D were first isolated. nih.govwiley-vch.de This strain has been a significant subject of study for understanding the biosynthesis of notoamides. Other key Aspergillus species that produce notoamides and related compounds include:

Aspergillus protuberus : This species, which includes the strain MF297-2, is known to produce a range of notoamides. nih.govnii.ac.jpamazonaws.com

Aspergillus amoenus : Formerly classified as Aspergillus versicolor, this terrestrial fungus is notable for producing enantiomers (mirror-image isomers) of certain notoamides found in A. protuberus. nii.ac.jpnih.govnih.gov For instance, while A. protuberus produces (+)-stephacidin A and (-)-notoamide B, A. amoenus yields their antipodes, (-)-stephacidin A and (+)-notoamide B. nii.ac.jpnih.gov

Aspergillus versicolor : This species is also a known producer of notoamides and has been a source for the isolation of various related alkaloids. nih.govnih.govnih.gov

Aspergillus sclerotiorum : A marine gorgonian-derived strain of this fungus, LZDX-33-4, has been found to produce a variety of notoamide-type alkaloids, including some with unique structural features. acs.orgresearchgate.netnih.gov

Aspergillus ochraceus : This species is recognized for producing a diverse array of secondary metabolites, including notoamides. ingentaconnect.commdpi.comfrontiersin.org Some strains of A. ochraceus have been found to produce notoamide R as a prominent metabolite. mdpi.comdntb.gov.ua

| Aspergillus Species | Key Notoamides and Congeners Produced | Source Type |

|---|---|---|

| Aspergillus sp. MF297-2 / A. protuberus | Notoamides A-D, (+)-Stephacidin A, (-)-Notoamide B | Marine-derived nih.govwiley-vch.deamazonaws.com |

| Aspergillus amoenus (formerly A. versicolor) | (-)-Stephacidin A, (+)-Notoamide B, Notoamide S | Terrestrial nii.ac.jpnih.govnih.gov |

| Aspergillus versicolor | Notoamides C and D, (-)-Stephacidin A, (+)-Notoamide B | Terrestrial nih.govnih.govnih.gov |

| Aspergillus sclerotiorum | Sclerotiamides (notoamide-type alkaloids) | Marine-derived acs.orgresearchgate.netnih.gov |

| Aspergillus ochraceus | Notoamide R | Terrestrial mdpi.comdntb.gov.ua |

Marine-Derived vs. Terrestrial Strains and Enantiomeric Production

A fascinating aspect of notoamide biosynthesis is the production of different enantiomers by marine-derived versus terrestrial fungal strains. The marine-derived Aspergillus protuberus (MF297-2) and the terrestrial Aspergillus amoenus (NRRL 35600) provide a clear example of this phenomenon. nih.govresearchgate.net

A. protuberus, isolated from a marine environment, primarily produces (+)-stephacidin A and (-)-notoamide B. amazonaws.comumich.edu In contrast, the terrestrial strain A. amoenus produces the opposite enantiomers: (-)-stephacidin A and (+)-notoamide B. nih.govacs.org This enantiospecific production suggests the presence of stereoselective enzymes in these different fungal species that dictate the final stereochemistry of the molecules. nih.govnii.ac.jp

Interestingly, both species have been found to produce the same enantiomer of (+)-versicolamide B, indicating a more complex biosynthetic relationship than a simple enantiodivergence for all related compounds. nih.govnii.ac.jp The isolation of natural notoamide S from A. amoenus further supports its role as a key intermediate in the biosynthetic pathways leading to these structurally diverse and stereochemically distinct natural products. nih.govacs.org

Advanced Isolation and Purification Techniques for this compound.

Chromatographic Separation Strategies

The isolation and purification of this compound and its analogs from fungal cultures rely on a combination of chromatographic techniques. A common initial step involves extracting the fungal culture with a solvent such as n-butanol or ethanol. wiley-vch.denih.gov The resulting crude extract is then subjected to a series of separation steps.

Solvent partitioning, for example between n-hexane and 90% methanol-water, is often used to fractionate the extract based on polarity. wiley-vch.denih.gov The more polar fraction, containing the notoamides, is then further purified using column chromatography. nih.gov Open column chromatography with silica gel or octadecylsilanized (ODS) silica gel is a standard method for initial separation. nih.gov

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a crucial final step for obtaining pure compounds. wiley-vch.denih.gov Chiral HPLC can also be employed to separate enantiomers, as demonstrated in the purification of (+)- and (-)-6-epi-stephacidin A. acs.org The use of liquid chromatography-mass spectrometry (LC-MS) is also instrumental in guiding the fractionation process by detecting target molecules in different fractions. acs.orgresearchgate.net

Spectroscopic Elucidation of this compound Structure

The definitive structural elucidation of this compound and its congeners is achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are fundamental for determining the planar structure of these molecules. nih.govrsc.org These techniques allow for the mapping of the carbon-hydrogen framework and the connectivity between different parts of the molecule. For instance, specific correlations in HMBC spectra can confirm the presence and substitution patterns of the indole and diketopiperazine moieties. wiley-vch.de

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) or fast atom bombardment (FAB), is used to determine the precise molecular formula of the compound. wiley-vch.denih.gov

Other Spectroscopic Techniques :

Infrared (IR) Spectroscopy provides information about the functional groups present, such as hydroxyl (OH) and carbonyl (C=O) groups. wiley-vch.denih.gov

Ultraviolet (UV) Spectroscopy helps to identify the chromophoric systems within the molecule. wiley-vch.de

Electronic Circular Dichroism (ECD) and X-ray Crystallography are powerful techniques used to determine the absolute stereochemistry of the chiral centers in the molecule. acs.orgresearchgate.net

| Technique | Observed Data / Application | Reference |

|---|---|---|

| ¹H NMR | Provides information on the proton environment and connectivity. | wiley-vch.de |

| ¹³C NMR | Identifies the number and type of carbon atoms. | wiley-vch.denih.gov |

| 2D NMR (COSY, HMQC, HMBC) | Establishes the detailed connectivity of the molecular structure. | rsc.org |

| HRMS (ESI/FAB) | Determines the exact molecular formula. | wiley-vch.denih.gov |

| IR Spectroscopy | Identifies functional groups like carbonyls and hydroxyls. | wiley-vch.denih.gov |

| UV Spectroscopy | Analyzes the electronic transitions and chromophores. | wiley-vch.de |

| ECD/X-ray Crystallography | Determines the absolute configuration of stereocenters. | acs.orgresearchgate.net |

Chemical Synthesis and Synthetic Methodology Development

Total Synthesis of (+)-Notoamide I

The total synthesis of (+)-Notoamide I has been achieved through various strategic approaches, often intertwined with the synthesis of its biosynthetic precursors and related family members. These syntheses are marked by the strategic construction of the key bicyclic core and late-stage functional group manipulations.

The construction of the bicyclo[2.2.2]diazaoctane moiety is the cornerstone of any synthetic route toward Notoamide I. Several powerful cyclization reactions have been employed to forge this challenging framework.

Enolate Addition to Isocyanate and Dieckmann-type Cyclization : A prominent strategy involves a Dieckmann-type cyclization between an enolate and an isocyanate group generated in situ. rsc.orgresearchgate.net In a unified approach to several prenylated indole alkaloids, researchers at the University of California, Berkeley, utilized this method effectively. nih.govrsc.orgsemanticscholar.org The process begins with the oxidation of a secondary alcohol precursor to a ketone. rsc.orgrsc.org Subsequent treatment with a base, such as potassium carbonate (K₂CO₃), generates an enolate from the ketone and concurrently converts a phenyl carbamate into a highly reactive isocyanate. rsc.orgrsc.org The intramolecular addition of the enolate to the isocyanate forges the key bicyclo[2.2.2]diazaoctane framework. rsc.orgresearchgate.net This powerful transformation connects two major sub-families of prenylated indole alkaloids through a common synthetic pathway. nih.govrsc.orgsemanticscholar.orgrsc.org Piperazine-2,5-diones, which are structurally related to the core, can also be formed through a similar Dieckmann cyclization of linear precursors. acs.org

Aza-Prins Cyclization : An alternative and highly stereoselective approach involves an oxidative aza-Prins cyclization to construct the bicyclic core. nih.govresearchgate.net In the total synthesis of (+)-notoamides F, I, and R, researchers from the Shanghai Institute of Organic Chemistry demonstrated this strategy. nih.govthieme-connect.com Treatment of a diamide precursor with an iron(III) catalyst, such as FeCl₃, induces the oxidative aza-Prins cyclization to yield the bicyclo[2.2.2]diazaoctane system. thieme-connect.com The aza-Prins cyclization has emerged as a robust method for constructing complex nitrogen-containing heterocyclic units with high diastereoselectivity. researchgate.net

Cobalt-mediated Radical Cycloisomerization : The same research group that utilized the aza-Prins cyclization also employed a cobalt-catalyzed radical cycloisomerization to create the cyclohexenyl D-ring of the notoamides. nih.govresearchgate.netdntb.gov.ua This method proved crucial where other approaches, such as Friedel-Crafts alkylation, were unsuccessful. nih.gov The strategy relies on the generation of a radical species that undergoes cyclization to form the desired ring structure. thieme-connect.comresearchgate.net

| Cyclization Strategy | Key Reagents/Conditions | Research Group (Example) | Target Compound(s) |

| Dieckmann-type Cyclization | K₂CO₃, Acetone | Sarpong et al. | (+)-Stephacidin A, (+)-Notoamide I |

| Aza-Prins Cyclization | FeCl₃ | Li/Sun et al. | (+)-Notoamide F, I, R |

| Cobalt-mediated Radical Cyclization | Co(SalMeO,tBu)Cl, PhSiH₃ | Li/Sun et al. | (+)-Notoamide F, I, R |

The close biosynthetic relationship between members of the notoamide family is mirrored in their chemical interconversion. A key example is the conversion of (+)-Stephacidin A into (+)-Notoamide I. This transformation is accomplished through a straightforward oxidation reaction. Treatment of (+)-Stephacidin A with manganese dioxide (MnO₂) in ethyl acetate provides (+)-Notoamide I in a 32% yield. semanticscholar.orgrsc.orgresearchgate.net This conversion serves as the final step in some formal syntheses of this compound. rsc.org

Key Cyclization Reactions for the Bicyclo[2.2.2]diazaoctane Core (e.g., Cobalt-mediated Radical Cycloisomerization, Aza-Prins Cyclization, Enolate Addition to Isocyanate, Dieckmann-type Cyclization).

Unified Synthetic Strategies for Prenylated Indole Alkaloids

Modern synthetic chemistry increasingly emphasizes unified or divergent strategies that allow for the efficient production of multiple related natural products from a common intermediate. semanticscholar.orgrsc.org This approach mirrors the efficiency of biosynthesis and facilitates the study of structure-activity relationships.

A successful unified strategy has been developed for the synthesis of different structural classes of prenylated indole alkaloids, including those that possess the bicyclo[2.2.2]diazaoctane core (like Stephacidin A and this compound) and those that lack it (like (-)-17-hydroxy-citrinalin B). nih.govrsc.orgrsc.org This strategy hinges on a late-stage common intermediate that can be selectively advanced to either subclass. semanticscholar.orgrsc.org The key complexity-building step is the aforementioned Dieckmann-type cyclization to forge the bicyclic system. rsc.orgrsc.org This divergent route has enabled the syntheses of a wide array of natural products, including preparaherquamide, premalbrancheamide, malbrancheamides B and C, aspergamide B, and notoamides F and R, in addition to Stephacidin A and this compound. rsc.orgresearchgate.netresearchgate.netescholarship.org

Synthetic Approaches to this compound Precursors and Analogues

Understanding the synthesis of key biosynthetic precursors provides insight into the formation of this compound and its relatives.

Notoamide J : Notoamide J is considered a potential biosynthetic precursor to other notoamides. nih.govacs.org Its first total synthesis was achieved starting from L-proline and a substituted tryptophan derivative. nih.govacs.orgresearchgate.net A key step in this synthesis is an oxidation followed by a pinacol-type rearrangement to form the characteristic oxindole core of Notoamide J. nih.govacs.org The synthesis of an isotopically labeled version of a Notoamide J precursor, 6-hydroxydeoxybrevianamide E, and its subsequent incorporation into Notoamide J in fungal cultures has provided further evidence for these biosynthetic pathways. nih.gov

Notoamide T : Notoamide T has been identified as the likely direct precursor to Stephacidin A. nih.govnih.gov Its total synthesis has been described, alongside its C-6 epimer. nih.govacs.org The synthesis can be approached through a late-stage installation of the indole C-7 prenyl group via a one-pot intramolecular Diels-Alder/Claisen rearrangement sequence. acs.org The relationship is further confirmed by the chemical conversion of Stephacidin A back to Notoamide T via a reductive ring-opening, as well as the oxidative conversion of synthetic Notoamide T to Stephacidin A. nih.govnih.govacs.org

Stereocontrolled Synthesis and Chiral Pool Utilization

The dense stereochemical information within this compound necessitates highly controlled synthetic methods. A common and effective strategy is to utilize the "chiral pool," employing readily available, enantiomerically pure starting materials to set key stereocenters.

Derivatives of the amino acids L-proline and L-tryptophan are frequently used as chiral building blocks in the synthesis of notoamides. researchgate.net For instance, the synthesis of Notoamide J begins with L-proline and a derivative of tryptophan. nih.govacs.org Similarly, the synthesis of the precursor Notoamide T involves coupling N-Fmoc-3-hydroxyproline with a tryptophan derivative, which itself is prepared from 6-hydroxyindole. researchgate.netacs.org The synthesis of another precursor, Notoamide S, also relies on coupling N-Fmoc proline with a complex tryptophan derivative. nih.govclockss.org This reliance on the chiral pool ensures the correct absolute stereochemistry in the final products.

| Chiral Starting Material | Synthetic Target |

| L-proline derivative | Notoamide J, Notoamide T, Notoamide S |

| L-tryptophan derivative | Notoamide J, Notoamide T, Notoamide S |

Structure-activity Relationship Sar Studies and Analog Design for Notoamide I

Identification of Key Structural Motifs for Biological Efficacy

The biological activities of the notoamide family of fungal indole alkaloids are intrinsically linked to their complex and unique molecular structures. nih.govumich.eduumich.edu Research has identified two core structural motifs as being fundamental to their efficacy: the bicyclo[2.2.2]diazaoctane core and the spiro-oxindole moiety. nih.govumich.eduumich.eduresearchgate.net

Bicyclo[2.2.2]diazaoctane: This rigid, cage-like structure is a defining characteristic of many prenylated indole alkaloids, including Notoamide I, stephacidin A, and paraherquamide A. rsc.orgrsc.orgrsc.orgnih.gov It is formed biosynthetically through a proposed intramolecular Diels-Alder (IMDA) reaction. nih.govnih.govnih.gov The presence and specific stereochemistry of this bicyclic core are considered critical for the observed biological activities, which range from antitumor to anthelmintic properties. umich.edursc.orgnih.govthieme-connect.com The development of synthetic strategies that efficiently forge this key bicycle is a primary focus in creating analogs for SAR studies. rsc.orgrsc.org

Spiro-oxindole: The spiro-oxindole functionality is another crucial component found in this compound and its relatives. nih.govumich.edu This moiety is generated through a semi-pinacol rearrangement of an indole-2,3-epoxide intermediate. nih.govresearchgate.net The flavin-dependent monooxygenases NotI and NotI' have been identified as the enzymes that catalyze this key transformation, which involves epoxidation and subsequent rearrangement to form the spiro-center. nih.govumich.eduumich.edusdu.edu.cn This structural element contributes significantly to the molecule's three-dimensional shape and is implicated in its biological profile, including cytotoxic effects. researchgate.netacs.orgresearchgate.netnih.govnih.gov

Enantiomeric Specificity in Biological Activities

A fascinating aspect of the notoamide family is the existence of natural products as distinct enantiomers (mirror images), and their biological activities often exhibit significant enantiomeric specificity. nih.govumich.edu For instance, different fungi produce opposite enantiomers; Aspergillus protuberus produces (+)-stephacidin A and (–)-notoamide B, while Aspergillus amoenus produces the corresponding (–)-stephacidin A and (+)-notoamide B. nih.govsdu.edu.cn

Studies comparing the biological effects of these enantiomers have revealed that one form is often significantly more potent than the other. In an investigation of RANKL-induced osteoclastogenesis, the (–)-enantiomers of notoamides A and B, stephacidin A, and a synthetic derivative, 6-epi-notoamide T, demonstrated more potent inhibitory activity than their respective (+)-enantiomers. nih.gov This was the first report to describe the enantioselective biological activities of notoamide enantiomers. nih.gov The most potent inhibitor identified in this study was (–)-6-epi-notoamide T. nih.gov

This enantiomeric distinction underscores the highly specific nature of the interaction between these molecules and their biological targets. The precise three-dimensional arrangement of the atoms is critical for effective binding and subsequent biological response.

| Compound | Enantiomer | IC₅₀ (μM) |

|---|---|---|

| 6-epi-notoamide T | (+) | 4.4 |

| (-) | 1.7 |

Data sourced from a study on the enantioselective inhibition of RANKL-induced osteoclastogenic differentiation. nih.gov

Design and Synthesis of this compound Derivatives and Chemically Modified Analogues

The synthesis of this compound and its derivatives is a significant challenge that has attracted the attention of synthetic chemists. rsc.orgrsc.org These efforts are not merely academic exercises but are driven by the need to access diverse molecular skeletons to facilitate detailed SAR studies. rsc.orgsdu.edu.cn

A unified synthetic strategy has been developed that allows for the creation of various congeners within the prenylated indole alkaloid family from a common intermediate. rsc.orgrsc.org This approach has successfully yielded total syntheses of (+)-stephacidin A and (+)-notoamide I. rsc.orgrsc.org A key step in this strategy involves an enolate addition to an in situ generated isocyanate to construct the critical bicyclo[2.2.2]diazaoctane core. rsc.orgrsc.org

The primary strategy for modulating the biological profiles of notoamides is to synthesize a variety of analogs and derivatives from a common intermediate. rsc.org This approach, which mirrors the natural production of diverse secondary metabolites, maximizes the efficiency of accessing different molecular structures. rsc.org By systematically altering specific parts of the notoamide scaffold—such as the substitution pattern on the indole ring or the stereochemistry of the bicyclic core—researchers can probe which structural features are essential for a desired biological effect. rsc.orgsdu.edu.cn For example, the synthesis of notoamide S was pursued because it was hypothesized to be a key biosynthetic precursor, allowing for further investigation into the formation of the more complex downstream metabolites. researchgate.netnih.gov The activation of dormant biosynthetic genes through the introduction of precursors like 6-epi-notoamide T has also been shown to be an effective method for generating novel, structurally unprecedented metabolites for evaluation. nii.ac.jpresearchgate.net

The study of biosynthetic pathways and the enzymes involved can lead to the creation and evaluation of novel metabolites. The flavin-dependent monooxygenases NotI and NotI' have demonstrated a remarkable range of substrate tolerance. sdu.edu.cn When these enzymes were reacted with the post-IMDA intermediate notoamide T, they produced a new metabolite. umich.edusdu.edu.cn This novel compound was named notoamide TI. umich.edusdu.edu.cnsdu.edu.cn The production of notoamide TI from racemic notoamide T by the enzyme NotI suggests a potential alternative biosynthetic route to other notoamides, although it has not yet been identified as a natural metabolite in notoamide-producing fungal strains. sdu.edu.cn

Molecular Mechanisms of Action in Preclinical Models

Cellular Targets and Pathways (e.g., enzymes, receptors, proteins)

The precise cellular targets and pathways for Notoamide I are not as extensively detailed in scientific literature as other related compounds. However, like other prenylated indole alkaloids, its biological activity is believed to stem from interactions with various cellular proteins and enzymes. researchgate.netebi.ac.uk The notoamide family of compounds, characterized by a bicyclo[2.2.2]diazaoctane core, has been noted for a range of biological activities, suggesting their interaction with multiple cellular targets. ebi.ac.uksdu.edu.cn

Research on the broader class of notoamides suggests that these compounds can modulate complex signaling pathways, including those involved in cell proliferation and inflammation. cjnmcpu.comcjnmcpu.com For instance, studies on related notoamides have shown interactions with key signaling proteins like those in the MAPK pathway. cjnmcpu.comcjnmcpu.com While direct enzymatic or receptor binding data for this compound is limited, its structural similarity to other bioactive notoamides implies it may share analogous, though perhaps weaker, interactions with cellular components that regulate cell fate. mdpi.comresearchgate.net

Mechanisms of Biological Activity in Cellular Systems

Detailed mechanistic studies on this compound's role in specific cellular processes like apoptosis and autophagy are not as thoroughly documented as for other notoamides, such as Notoamide G. sdu.edu.cnnih.gov

There is currently limited specific evidence detailing the direct role of this compound in the induction of apoptotic pathways, including the activation of caspases-3, -8, -9, or the degradation of PARP. While some compounds in the notoamide family have been shown to induce apoptosis, specific studies on this compound's capacity to trigger these specific molecular events are not extensively reported. researchgate.netresearchgate.net

While the broader class of notoamide and sclerotiamide alkaloids has been shown to modulate MAP kinase signaling pathways, specific studies detailing the effect of this compound on the phosphorylation of P38 or JNK are not extensively documented. cjnmcpu.comcjnmcpu.comresearchgate.net Research on similar compounds suggests that the MAPK pathway is a target for this class of alkaloids in mediating cellular responses like inflammation and apoptosis. cjnmcpu.comresearchgate.net

Modulation of Autophagy (e.g., Beclin1, LC3B Upregulation).

Preclinical in vitro Efficacy Studies (e.g., against cancer cell lines like HeLa, SMMC-7721, HepG2, Huh-7)

This compound has demonstrated weak to moderate cytotoxic activity in preclinical in vitro studies against various cancer cell lines. Its efficacy has been evaluated, revealing differing levels of activity depending on the cell line.

Notably, this compound exhibited weak cytotoxicity against the human cervical cancer cell line (HeLa) with an IC50 value of 21 µg/mL. mdpi.comnih.govsemanticscholar.orgresearchgate.net In comparison to other notoamides, such as Notoamides A-C which showed more potent effects, the activity of this compound is considered modest. mdpi.comresearchgate.net There is limited specific data available regarding its efficacy against SMMC-7721, HepG2, and Huh-7 cell lines.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |

| HeLa | Cervical Cancer | 21 | mdpi.comnih.govsemanticscholar.orgresearchgate.net |

Specificity of Action and Comparative Studies with Related Notoamides

Comparative studies indicate that this compound generally exhibits weaker biological activity than some of its structural relatives. For example, its cytotoxic effect on HeLa cells is less potent than that of Notoamides A, B, and C. mdpi.comresearchgate.net

The structural differences between this compound and other members of the notoamide family, which arise from their biosynthetic pathways, likely account for the observed variations in biological activity. ebi.ac.uknih.gov The notoamide biosynthetic pathway involves a series of enzymatic modifications, including those by non-ribosomal peptide synthetases and oxidases, which create a diverse array of related compounds. ebi.ac.uk this compound shares a common structural backbone with other notoamides like Notoamide R but differs in its specific functional groups, which can influence its interaction with cellular targets. researchgate.net While some notoamides have been found to be potent inhibitors of ferroptosis, this compound showed significant, though not the most potent, inhibitory activity in such assays. researchgate.net

Advanced Methodologies for Notoamide I Research

Spectroscopic Techniques for Structure Elucidation (e.g., NMR, HRFABMS, CD, IR)

The definitive structure of Notoamide I, along with its congeners, was established through a comprehensive application of spectroscopic methods. High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) is instrumental in determining the molecular formula of these alkaloids. For instance, the molecular formula of notoamide C was determined as C26H31N3O4 based on its HRFABMS data.

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental to piecing together the complex carbon-hydrogen framework of the notoamides. Techniques such as 1H-1H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) have been vital in establishing the connectivity of atoms within the molecule. For example, analysis of 2D NMR data for notoamide D revealed a pyrroloindol ring, with HMBC correlations indicating the positions of a hydroxy and a prenyl group.

Infrared (IR) spectroscopy provides critical information about the functional groups present in the molecule. In the case of notoamide C, IR spectroscopy displayed amide absorption bands at 3500, 1700, and 1650 cm-1. Circular Dichroism (CD) spectroscopy is particularly important for determining the absolute configuration of chiral centers within the molecule, often by comparing experimental data with that of known compounds or theoretical calculations.

Table 1: Spectroscopic Data for Selected Notoamides

| Compound | Molecular Formula | HRFABMS (m/z) | Key IR Absorptions (cm⁻¹) | UV λmax (nm) |

|---|---|---|---|---|

| Notoamide B | C26H30N3O4 | 448.22429 [M + H] | 3500, 1700 | 246.0, 283.0 (sh), 294.0 (sh), 330.0 (sh) |

| Notoamide C | C26H32N3O4 | 450.24152 [M + H] | 3500, 1700, 1650 | 247.5, 283.0 (sh), 294.0 (sh), 319.5 (sh) |

Data sourced from supporting information for the isolation of Notoamides A-D.

Quantum Chemical Calculations for Stereochemical Assignment and Conformation

For instance, the absolute configurations of several new notoamides were determined by comparing their experimental electronic circular dichroism (ECD) spectra with those calculated using time-dependent density functional theory (TD-DFT). Conformational analysis using DFT calculations also helps to understand the molecule's three-dimensional shape and the stability of different conformations, which can be crucial for its biological activity. The existing form of the piperazine ring in some notoamides has been studied using DFT calculations to understand the formation of various related products.

Isotopic Labeling and Precursor Incorporation Studies in Biosynthesis

Isotopic labeling studies have been fundamental in tracing the biosynthetic pathway of this compound and related compounds. In these experiments, isotopically labeled precursors (e.g., with 13C or 15N) are fed to the producing organism, such as Aspergillus species. The location of the isotopes in the final natural products is then determined, typically by NMR or mass spectrometry, revealing the biosynthetic origins of different parts of the molecule.

For example, precursor incorporation experiments using quadruply labeled notoamide S demonstrated it to be a key branch point in the notoamide biosynthesis. Similarly, feeding studies with doubly 13C-labeled racemic stephacidin A showed its enantiospecific incorporation into notoamide B in different Aspergillus species. These studies have been critical in identifying key intermediates, such as deoxybrevianamide E and notoamide E, and in mapping the complex sequence of reactions, including prenylations, oxidations, and rearrangements, that lead to the diverse family of notoamide alkaloids. Unexpectedly, some precursor feeding experiments have even led to the production of new metabolites not seen under normal culture conditions, suggesting that the addition of excess precursor can activate dormant biosynthetic genes.

Gene Editing and Heterologous Expression for Biosynthetic Pathway Reconstruction

Modern genetic techniques, including gene editing and heterologous expression, are powerful tools for dissecting the biosynthesis of this compound. By identifying the biosynthetic gene cluster (BGC) responsible for notoamide production in the host fungus, researchers can then use gene knockout or silencing techniques to determine the function of individual genes.

Heterologous expression, which involves transferring genes from the notoamide-producing organism into a more easily manipulated host like Escherichia coli or a different fungal species, allows for the in-vitro characterization of specific enzymes. For example, the function of NotB, an FAD-dependent oxidase that catalyzes a key rearrangement step in the biosynthesis of notoamides C and D, was confirmed through in vitro characterization. Similarly, two prenyltransferase enzymes, NotC and NotF, were characterized, establishing the early steps in the assembly of the prenylated indole alkaloid structure. These approaches have been instrumental in assigning functions to specific enzymes, such as non-ribosomal peptide synthetases (NRPSs), oxidases, and prenyltransferases, within the notoamide biosynthetic pathway.

Comparative Metabolomics and Molecular Networking Approaches

Comparative metabolomics and molecular networking have emerged as powerful strategies for discovering new notoamide-related compounds and understanding their biosynthesis in a broader ecological context. These MS/MS-based techniques allow for the rapid dereplication of known compounds and the targeted isolation of novel analogs from complex mixtures.

Molecular networking visualizes the chemical space of an organism's metabolome by grouping structurally related molecules into clusters based on their fragmentation patterns in a mass spectrometer. This approach has been successfully used to guide the isolation of new prenylated indole alkaloids from marine-derived fungi. Furthermore, comparative metabolomics studies, for instance, comparing a fungal monoculture with a co-culture of the fungus and a bacterium, can reveal how interactions between microorganisms influence the production of notoamides. Such studies have shown that chemical communication between different microbial species can lead to an increased accumulation of notoamides, highlighting the ecological role of these complex natural products.

Q & A

Q. What are the primary biosynthetic precursors and pathways involved in Notoamide I production?

this compound is derived from complex biosynthetic pathways involving indole prenyltransferases and oxidative enzymes. Key intermediates include Notoamide S and T, which undergo intramolecular Diels-Alder (IMDA) reactions and oxidation to form the bicyclo[2.2.2]diazaoctane core structure. Isotopic labeling studies (e.g., ¹³C-labeled precursors) confirm Notoamide S as a precursor to Stephacidin A and Notoamide B, with this compound likely forming through analogous oxidative and cyclization steps .

Methodological Approach :

- Use isotopic tracer experiments (¹³C/²H labeling) to track precursor incorporation.

- Employ LC-MS/NMR to analyze intermediate metabolites in fungal cultures (e.g., Aspergillus amoenus).

Q. How is this compound isolated and purified from fungal sources?

Isolation involves extraction of fungal mycelia with organic solvents (e.g., ethyl acetate), followed by chromatographic techniques:

- HPLC : For preliminary separation using C18 columns and gradient elution (e.g., water/acetonitrile).

- NMR and X-ray crystallography : For structural confirmation, particularly to resolve stereochemical ambiguities .

Key Data :

| Step | Technique | Purpose |

|---|---|---|

| 1 | Solvent extraction | Crude metabolite isolation |

| 2 | Flash chromatography | Broad fractionation |

| 3 | Preparative HPLC | High-purity isolation |

| 4 | NMR/X-ray | Structural elucidation |

Q. What experimental variables influence this compound yield in fungal cultures?

Yield depends on fungal strain, culture duration, and exogenous additives:

- Time : Notoamide E (a related precursor) is detectable only in early-stage cultures (≤7 days), while this compound appears later .

- Additives : Cyclo(Pro-Trp) increases this compound production by 2.5-fold in co-cultures with Streptomyces .

Methodological Tip : Optimize culture conditions using design-of-experiments (DoE) to assess interactions between variables (e.g., pH, temperature, nutrient composition).

Advanced Research Questions

Q. How can contradictions in biosynthetic pathway studies of this compound be resolved?

Discrepancies arise from transient intermediates (e.g., Notoamide S/T) that evade detection due to rapid conversion. For example:

- Notoamide S is undetectable in Aspergillus versicolor extracts but confirmed via isotopic labeling .

- Notoamide E is absent in 20-day cultures but critical in early biosynthesis .

Resolution Strategies :

- Use time-course metabolomics to capture transient intermediates.

- Apply gene knockout/overexpression to validate enzymatic roles in proposed pathways .

Q. What experimental challenges arise in synthesizing this compound analogs for structure-activity studies?

Key challenges include:

- Stereochemical control : The bicyclo[2.2.2]diazaoctane core requires precise IMDA reaction conditions to avoid undesired stereoisomers .

- Instability : Derivatives like Stephacidin B decompose in DMSO via retro-Diels-Alder reactions, complicating bioactivity assays .

Methodological Recommendations :

Q. What mechanisms underlie this compound’s bioactivity in hepatocellular carcinoma (HCC) cells?

this compound induces apoptosis and autophagy via the P38/JNK signaling pathway. Key findings include:

- Dose-dependent activation of caspase-3/9 and PARP cleavage.

- Suppression of mTOR signaling, leading to autophagosome formation .

Experimental Design :

- Use siRNA silencing to confirm pathway specificity (e.g., P38/JNK knockdown).

- Combine transcriptomics/proteomics to identify off-target effects.

Data Contradiction Analysis

Q. How do conflicting reports on this compound’s biosynthetic intermediates impact pathway validation?

For example, Notoamide E is absent in extended cultures but essential in early stages. This suggests temporal regulation of biosynthetic enzymes.

Analytical Framework :

- Conduct qRT-PCR to correlate enzyme expression (e.g., oxidases) with metabolite profiles.

- Use dynamic flux analysis to model pathway kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.